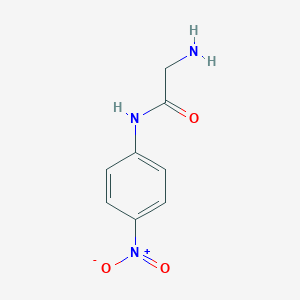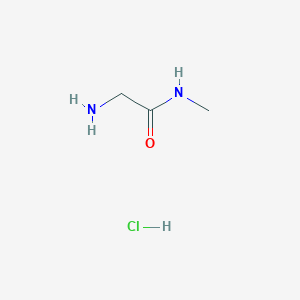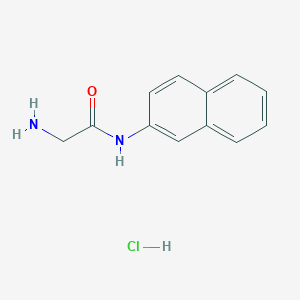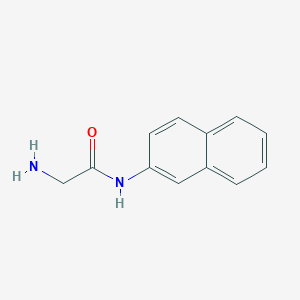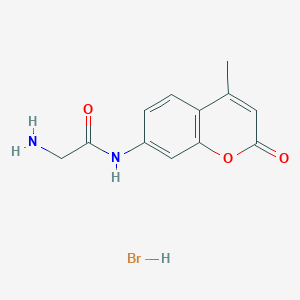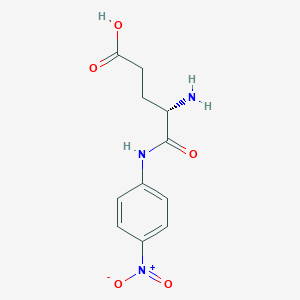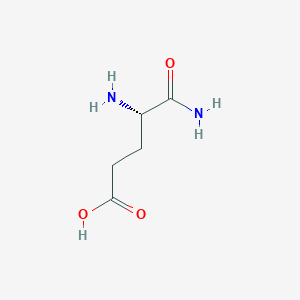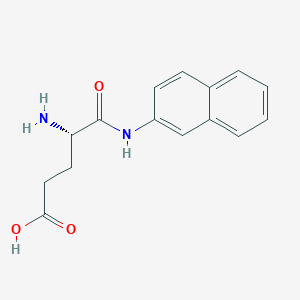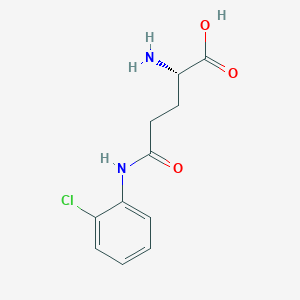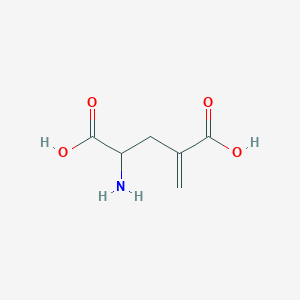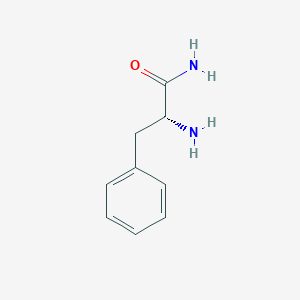
D-Phenylalaninamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of D-Phenylalaninamide has been achieved through a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization . This process starts from inexpensive cinnamic acids and results in high yield and excellent optical purity .Molecular Structure Analysis
The molecular structure of D-Phenylalaninamide includes a phenyl group attached to a propanamide group . The compound has a molecular weight of 164.20 g/mol . The InChIKey, a unique identifier for the compound, is OBSIQMZKFXFYLV-MRVPVSSYSA-N .Physical And Chemical Properties Analysis
D-Phenylalaninamide has a molecular weight of 164.20 g/mol and a molecular formula of C9H12N2O . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique
Enzymatic Synthesis of D-Amino Acids
- Scientific Field: Biotechnology and Life Sciences .
- Application Summary: D-amino acids, including D-Phenylalanine, are used as key components in β-lactam antibiotics, fertility drugs, anticoagulants, and pesticides . The semisynthetic antibiotics ampicillin and amoxicillin, which contain D-phenylglycine and D-p-Hydroxy-phenylglycine, respectively, are produced on a scale >5000 tons per year worldwide .
- Methods of Application: A number of methods have been devised to produce D-AAs based on enantioselective enzymes . Recent studies focused on identification, engineering, and application of enzymes in novel biocatalytic processes .
- Results or Outcomes: The aim of these studies is to increase the D-AA derivatives generated, to improve the intrinsic atomic economy and cost-effectiveness, and to generate processes at low environmental impact .
Enzymatic Cascade Systems for D-Amino Acid Synthesis
- Scientific Field: Systems Microbiology and Biomanufacturing .
- Application Summary: D-Phenylalanine is used in enzymatic cascade systems for D-amino acid synthesis . D-amino acids are widely used in various industries, including food products, pharmaceuticals, and agricultural chemicals .
- Methods of Application: Biosynthetic methods utilizing enzymes are attracting increasing attention because they are more energy-saving and environmentally friendly compared to traditional chemical synthesis . Among all enzymatic methods, multi-enzymatic cascade catalytic methods have significant advantages .
Enantioselective Labeling of Zebrafish for D-Phenylalanine
- Scientific Field: Nanotechnology .
- Application Summary: D-Phenylalanine is used for enantioselective labeling of zebrafish .
- Methods of Application: The chiral fluorescence quenching effect of a γ-CD-GO nanoplatform for D-Phenylalanine enantiomer in zebrafish .
- Results or Outcomes: The chiral fluorescence quenching effect of this γ-CD-GO nanoplatform for D-Phenylalanine enantiomer in zebrafish was 7.0-fold higher than L-isomer .
Synthesis of Chromium-D-Phenylalanine Complex
- Scientific Field: Pharmacology .
- Application Summary: Chromium-D-Phenylalanine (Cr (D-phe) 3) complex has been synthesized and its effects on reproduction and development in Drosophila melanogaster have been explored .
- Methods of Application: Cr (D-phe) 3 was synthesized and characterized by infrared spectral analysis, melting point (DSC), and UV spectral analysis. D. melanogaster was raised in corn flour agar medium containing 0, 5, 10, 15, and 20 μg/mL of Cr (D-phe) 3 .
- Results or Outcomes: Cr (D-phe) 3 significantly improved the larval period, pupal period, percentage of egg hatching, morphometric characters of the larva, pupa, and adult, fertility, fecundity, and lifespan of D. melanogaster . Moreover, Cr (D-phe) 3 also significantly elevated the levels of catalase (p < 0.01), GST (p < 0.05), and SOD (p < 0.01) in D. melanogaster .
Synthesis of D-4-Fluorophenylalanine
- Scientific Field: Biotechnology .
- Application Summary: D-4-Fluorophenylalanine, a derivative of D-Phenylalanine, is used as a chiral building block in the synthesis of important drugs, such as antibiotics, antidiabetics, and chemotherapeutic agents .
- Methods of Application: The process was used on a preparative scale: 76.9 mg of D-4-fluorophenylalanine was produced with ee >99% and an isolated yield of 84% .
- Results or Outcomes: D-4-Fluorophenylalanine was produced in high yield and enantiomeric excess .
Enantioselective Labeling of Zebrafish
- Scientific Field: Nanotechnology .
- Application Summary: D-Phenylalanine is used for enantioselective labeling of zebrafish .
- Methods of Application: A γ-cyclodextrin and graphene oxide assembly was used as a nanoplatform for chiral labelling of D-Phenylalanine .
- Results or Outcomes: The chiral fluorescence quenching effect of this γ-CD-GO nanoplatform for D-Phenylalanine enantiomer in zebrafish was 7.0-fold higher than L-isomer .
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-amino-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSIQMZKFXFYLV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426470 | |
| Record name | D-Phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Phenylalaninamide | |
CAS RN |
5241-59-8 | |
| Record name | (αR)-α-Aminobenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Phenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-PHENYLALANINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK86OOL9GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



